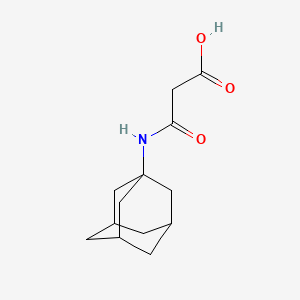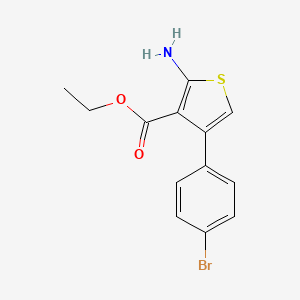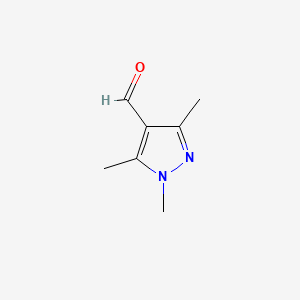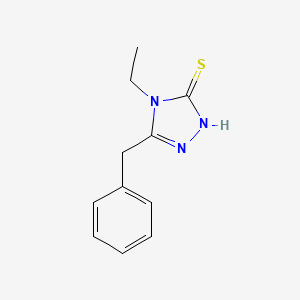
3-(1-Adamantylamino)-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of adamantylamino derivatives involves the reaction of adamantyl cation formed from 1-adamantanol with respective heterocycles. This process can be induced by refluxing in trifluoroacetic acid or microwave irradiation. Such synthesis methods lead to the production of various biologically active adamantylated compounds, with 2-adamantylamino-6-methylpyridine and 2-adamantylamino-4-methylpyrimidine being notably active (Mauri et al., 2001).
Molecular Structure Analysis
Molecular recognition studies demonstrate the versatility of adamantane derivatives in assembling one-dimensional motifs. For instance, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane shows remarkable adaptability, generating infinite zig-zag ribbons and chains with various assembling partners (Karle et al., 1997).
Chemical Reactions and Properties
Adamantylated compounds can undergo various chemical reactions, such as the sulfuric acid-promoted rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes, leading to the formation of diverse derivatives (Agafontsev & Tkachev, 2006). These reactions showcase the chemical versatility and potential reactivity of adamantyl derivatives.
Physical Properties Analysis
The physical properties of adamantyl derivatives are influenced by their molecular structure and synthesis methods. For example, the adamantylation and tert-butylation of pyrene, resulting in compounds with fluorescent properties, highlight the impact of chemical modification on physical characteristics (Wrona-Piotrowicz et al., 2020).
Chemical Properties Analysis
The chemical properties of adamantyl derivatives are characterized by their reactions and the resulting compounds' biological activity. The synthesis of adamantylated pyrimidines and their evaluation for anticancer and antimicrobial properties exemplify the chemical and biological significance of these compounds (Orzeszko et al., 2004).
科学研究应用
-
Synthesis of Unsaturated Adamantane Derivatives
- Field : Petroleum Chemistry
- Application : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .
- Results : The high reactivity of these compounds offers extensive opportunities for their utilization in various applications .
-
Functionalization of Diamondoids
- Field : Organic Chemistry
- Application : The functionalization of diamondoids, which are cage hydrocarbon molecules that are superimposable on the diamond lattice, has high potential in fields such as organocatalysis, polymers, molecular electronics and mechanics .
- Methods : Diamondoid halides and diamondoid alcohols are first rank precursors for amino and phosphine-substituted diamondoids .
- Results : The extent of functionalization and polyfunctionalization achieved for adamantane and diamantane, and the synthesis and applications of the resulting organohybrids are illustrated .
安全和危害
未来方向
属性
IUPAC Name |
3-(1-adamantylamino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYJFAYYUEIPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354324 |
Source


|
| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantylamino)-3-oxopropanoic acid | |
CAS RN |
156210-17-2 |
Source


|
| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)





![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)


